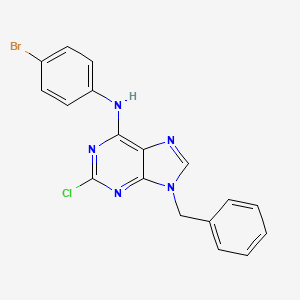
9H-Purin-6-amine, N-(4-bromophenyl)-2-chloro-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It is characterized by the presence of a benzyl group, a bromophenyl group, and a chloro group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.
Benzylation: The purine core is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Bromination: The next step involves the introduction of the bromophenyl group. This can be achieved by reacting the benzylated purine with 4-bromophenylboronic acid under Suzuki coupling conditions, using a palladium catalyst.
Chlorination: Finally, the chloro group is introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the purine ring or the substituents.
Coupling Reactions: The bromophenyl group can participate in further coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Oxidation: Oxidized purine derivatives with altered electronic properties.
Reduction: Reduced purine derivatives with potential changes in biological activity.
Scientific Research Applications
9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-viral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-Benzyl-N-(4-bromophenyl)-2-chloro-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-N-(4-bromophenyl)-9H-purin-6-amine: Lacks the chloro group, which may affect its reactivity and biological activity.
9-Benzyl-N-(4-chlorophenyl)-2-chloro-9H-purin-6-amine: Contains a chlorophenyl group instead of a bromophenyl group, potentially altering its electronic properties and reactivity.
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the bromophenyl group, which may reduce its potential for further functionalization.
Properties
CAS No. |
125802-46-2 |
|---|---|
Molecular Formula |
C18H13BrClN5 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
9-benzyl-N-(4-bromophenyl)-2-chloropurin-6-amine |
InChI |
InChI=1S/C18H13BrClN5/c19-13-6-8-14(9-7-13)22-16-15-17(24-18(20)23-16)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,22,23,24) |
InChI Key |
APIJONXWMATUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















